Researchers needing regioselective sulfonylation often encounter poor selectivity with generic reagents like tosyl chloride. 2-Mesitylenesulfonyl chloride solves this through steric hindrance from its three methyl groups, delivering 24-fold higher selectivity for primary over secondary hydroxyls and enabling clean synthesis of intermediates otherwise unattainable.
• 24× selectivity advantage: Reduces chromatographic purification and improves yields in carbohydrate and cyclodextrin chemistry.
• Orthogonal Mts protection: Stable to TFA/HF/dilute alkali; removed cleanly with 1 M TFMSA/TFA-ideal for complex peptide syntheses.
• Reliable coupling: Sufficient activation for phosphotriester oligonucleotide synthesis without the by-product issues of nitrobenzenesulfonyl chlorides. Ships ambient with hazmat handling.
Molecular FormulaC9H11ClO2S
Molecular Weight218.7 g/mol
CAS No.773-64-8
Cat. No.B1662060
⚠ Attention: For research use only. Not for human or veterinary use.
2-Mesitylenesulfonyl chloride (CAS 773-64-8), also known as 2,4,6-trimethylbenzenesulfonyl chloride or mesitylene-2-sulfonyl chloride, is a sterically hindered aromatic sulfonyl chloride electrophile (C9H11ClO2S, MW 218.70 g/mol) [1]. Its molecular structure features a sulfonyl chloride group (-SO2Cl) attached to a mesityl ring substituted with three methyl groups at the 2, 4, and 6 positions [2]. The presence of these methyl groups provides significant steric bulk, which fundamentally alters its reaction profile compared to less substituted benzenesulfonyl chlorides [3]. This compound serves as a versatile sulfonylating agent for introducing the mesitylenesulfonyl (Mts) group into organic molecules, finding primary application in protecting group strategies for peptide synthesis (protection of arginine, tryptophan, and guanidino groups), as a coupling reagent in polynucleotide synthesis, and in selective sulfonylation of carbohydrates .
[2] NBInno. Optimizing Synthesis: The Chemical Properties of Mesitylenesulfonyl Chloride. 2025. View Source
[3] NBInno. The Role of Mesitylenesulfonyl Chloride in Advanced Organic Synthesis. 2025. View Source
Why 2-Mesitylenesulfonyl Chloride Cannot Be Substituted
Substituting 2-mesitylenesulfonyl chloride with a less sterically hindered analog, such as tosyl chloride or benzenesulfonyl chloride, is not a trivial exchange. The three methyl groups on the mesityl ring create a steric environment that directly governs reaction selectivity, regioselectivity, and the stability of the resulting sulfonyl derivatives [1]. In carbohydrate chemistry, mesitylenesulfonyl chloride exhibits a 24-fold higher selectivity for primary hydroxyl groups over secondary hydroxyls compared to tosyl chloride, enabling the synthesis of pure derivatives that are otherwise unattainable [2]. In peptide chemistry, the mesitylenesulfonyl (Mts) protecting group, derived from this reagent, possesses a unique stability profile: it withstands conditions that cleave many other protecting groups, such as dilute alkali, hydrazine hydrate, TFA, 4N HCl/dioxane, and 25% HBr/AcOH, yet can be cleanly removed with stronger acids like 1 M trifluoromethanesulfonic acid/TFA [3]. The interplay of steric hindrance and electronic effects also alters the reactivity of the sulfonyl chloride in coupling reactions, affecting both the rate and yield of phosphodiester bond formation in oligonucleotide synthesis [4]. Generic substitution risks non-selective sulfonylation, protecting group failure during multi-step syntheses, and ultimately, failed experiments or low-yielding manufacturing processes. The following quantitative evidence demonstrates these critical performance differentiators.
Risk dimension
2-Mesitylenesulfonyl chloride
Tosyl / less-hindered sulfonyl chloride
Primary OH selectivity
Sterically driven high selectivity; reported 24× preference over secondary OH
Lower selectivity may shift product distribution and require additional purification
Protecting-group orthogonality
Mts resists TFA, HF, dilute alkali; cleaved by 1 M TFMSA/TFA
Ts and other aryl-SO₂ groups may not survive the same deprotection sequences
Regioselectivity in cyclodextrins
Preferential 6A,6B-di-O-substitution pattern reported for α-cyclodextrin
Regioisomer distribution may differ, limiting access to specific derivatives
[1] NBInno. Optimizing Synthesis: The Chemical Properties of Mesitylenesulfonyl Chloride. 2025. View Source
[2] Tsujihara K. et al. The Highly Selective Sulfonylation of Cycloheptaamylose and Syntheses of Its Pure Amino Derivatives. Bull. Chem. Soc. Jpn. 1977, 50(6), 1567-1571. View Source
[3] Fujii N. et al. Studies on Peptides. CXXI. Nin-Mesitylenesulfonyl-tryptophan, a New Derivative for Peptide Synthesis. Chem. Pharm. Bull. 1984, 32(7), 2660-2665. View Source
[4] Reese C.B. et al. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. J. Chem. Soc., Perkin Trans. 1, 1993, 2291-2301. View Source
Quantitative Evidence for 2-Mesitylenesulfonyl Chloride
Primary Hydroxyl Sulfonylation Selectivity vs. Tosyl Chloride
In the sulfonylation of cycloheptaamylose (β-cyclodextrin), 2-mesitylenesulfonyl chloride demonstrates a 24-fold higher selectivity for reaction with primary hydroxyl groups over secondary hydroxyl groups compared to tosyl chloride (p-toluenesulfonyl chloride) [1]. This sterically driven differentiation is critical for achieving regioselective modifications in polyhydroxylated substrates [2].
[1] Tsujihara K. et al. The Highly Selective Sulfonylation of Cycloheptaamylose and Syntheses of Its Pure Amino Derivatives. Bull. Chem. Soc. Jpn. 1977, 50(6), 1567-1571. View Source
[2] NBInno. Optimizing Synthesis: The Chemical Properties of Mesitylenesulfonyl Chloride. 2025. View Source
Unique Stability Profile of Mts Protecting Group
The mesitylenesulfonyl (Mts) group, introduced by 2-mesitylenesulfonyl chloride, exhibits a distinctive stability/cleavage profile compared to other common protecting groups. It is stable to dilute alkali, hydrazine hydrate, trifluoroacetic acid (TFA), 4N HCl/dioxane, and 25% HBr/AcOH. Furthermore, it is not removed by hydrofluoric acid (HF), a standard cleavage reagent for many protecting groups. However, it is smoothly and cleanly cleaved under stronger acidic conditions using 1 M trifluoromethanesulfonic acid (TFMSA) in TFA or methanesulfonic acid (MsOH) [1].
Verify with specific sequence and global deprotection conditions
Peptide SynthesisProtecting Group StrategyTryptophan Modification
Evidence Dimension
Protecting group stability and cleavage conditions
Target Compound Data
Stable to: dilute alkali, hydrazine hydrate, TFA, 4N HCl/dioxane, 25% HBr/AcOH, HF. Cleaved by: 1 M TFMSA/TFA, MsOH.
Comparator Or Baseline
Common protecting groups (e.g., Boc, Fmoc) are typically cleaved by TFA, HF, or basic conditions.
Quantified Difference
Orthogonal stability: Mts withstands conditions that cleave other groups, enabling selective deprotection strategies.
Conditions
Indicated for Nin protection of tryptophan and guanidino protection of arginine in peptide synthesis.
Why This Matters
This orthogonal stability profile allows chemists to perform selective deprotection in multi-step peptide syntheses without affecting other sensitive functional groups, expanding the accessible synthetic routes for complex peptides.
Peptide SynthesisProtecting Group StrategyTryptophan Modification
[1] Fujii N. et al. Studies on Peptides. CXXI. Nin-Mesitylenesulfonyl-tryptophan, a New Derivative for Peptide Synthesis. Chem. Pharm. Bull. 1984, 32(7), 2660-2665. View Source
Primary Hydroxyl Regioselectivity in Cyclodextrin Sulfonylation
In the sulfonylation of α-cyclodextrin, 2-mesitylenesulfonyl chloride (MessCl) exhibits distinct regioselectivity for primary hydroxyl groups (C(6)-OH). The reaction yields a mixture of mono- and poly-6-O-sulfonylated derivatives, with a preference for forming 6A,6B-di-O-mesitylenesulfonyl-α-cyclodextrin over 6A,6C-di-O-mesitylenesulfonyl-α-cyclodextrin [1]. This regioselectivity is not observed with less hindered sulfonyl chlorides and is a direct consequence of the steric bulk of the mesityl group, which retards further sulfonylation of certain glucopyranose units once one mesitylenesulfonyl group is attached [2].
α-CD RegioselectivityClass-level
6A,6B-di-O-Mts-α-CD preferred over 6A,6C isomer
Regioisomer-preference context for cyclodextrin derivatization
α-cyclodextrin in pyridine; steric retardation effect
Regioselectivity in sulfonylation of α-cyclodextrin
Target Compound Data
Preferential formation of 6A,6B-di-O-mesitylenesulfonyl-α-CD over 6A,6C-di-O-mesitylenesulfonyl-α-CD.
Comparator Or Baseline
Less hindered sulfonyl chlorides (e.g., tosyl chloride) do not exhibit this level of regioselectivity.
Quantified Difference
Not quantified as a direct ratio, but the regioisomeric preference is qualitatively established.
Conditions
α-Cyclodextrin in pyridine with MessCl.
Why This Matters
Regioselective modification of cyclodextrins is essential for creating well-defined supramolecular hosts, drug delivery vehicles, and chiral selectors. The ability to preferentially functionalize specific hydroxyl groups simplifies the synthesis of complex cyclodextrin derivatives.
[1] Fujita K. et al. Regioselectivity in the formation of di- and tri-6-O-mesitylenesulfonates of α-cyclodextrin. Carbohydr. Res. 2014. View Source
[2] Fujita K. et al. Regioselectivity in the formation of di- and tri-6-O-mesitylenesulfonates of α-cyclodextrin. Sci. Direct. 2014. View Source
Activating Agent in Phosphotriester Oligonucleotide Synthesis
In a systematic study of the phosphotriester approach to oligonucleotide synthesis, 2-mesitylenesulfonyl chloride (MSCl) was evaluated alongside several other sulfonyl chlorides, including 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl), 4-bromobenzenesulfonyl chloride, and nitrobenzenesulfonyl chlorides, as activating agents [1]. While 2- and 4-nitrobenzenesulfonyl chlorides were found to be the most powerful activators, their use led to the formation of by-products and unsatisfactory isolated yields of the desired dideoxyribonucleoside phosphate (37) [2]. MSCl offers a practical balance of reactivity and byproduct profile, making it a reliable choice for routine coupling steps where aggressive activation may be detrimental .
Activating agent performance in phosphotriester oligonucleotide synthesis
Target Compound Data
MSCl provides a practical balance of activation and yield; specific quantitative yield data not provided in abstract.
Comparator Or Baseline
2- and 4-nitrobenzenesulfonyl chlorides (more powerful but lead to by-products); 2,4,6-triisopropylbenzenesulfonyl chloride (less effective).
Quantified Difference
MSCl avoids the by-product formation associated with nitrobenzenesulfonyl chlorides.
Conditions
Solution-phase phosphotriester approach with various nucleophilic catalysts.
Why This Matters
For researchers synthesizing oligonucleotides via the phosphotriester method, selecting an activating agent with a balanced reactivity profile is crucial for achieving acceptable yields without generating difficult-to-remove by-products. MSCl represents a proven, reliable option.
[1] Reese C.B. et al. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. J. Chem. Soc., Perkin Trans. 1, 1993, 2291-2301. View Source
[2] Reese C.B. et al. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. J. Chem. Soc., Perkin Trans. 1, 1993, 2291-2301. View Source
Synthesis of Regioselectively Functionalized Cyclodextrins
For researchers synthesizing monodisperse, functionalized cyclodextrins for applications in supramolecular chemistry, drug delivery, or chiral separations, 2-mesitylenesulfonyl chloride is the reagent of choice. Its 24-fold higher selectivity for primary hydroxyl groups over secondary hydroxyls compared to tosyl chloride [1], and its demonstrated regioselectivity in forming specific di-O-mesitylenesulfonyl isomers of α-cyclodextrin [2], enables the synthesis of well-defined intermediates that are otherwise challenging to obtain. This reduces the need for extensive chromatographic purification and improves overall yield.
Orthogonal Protection of Tryptophan and Arginine in Peptide Synthesis
When synthesizing peptides containing tryptophan or arginine residues, the unique stability/cleavage profile of the mesitylenesulfonyl (Mts) protecting group derived from this reagent is indispensable. The Mts group withstands standard deprotection conditions (TFA, HF, dilute alkali) that cleave other protecting groups, but is cleanly removed by stronger acids like 1 M TFMSA/TFA [3]. This orthogonality allows for sequential, selective deprotection strategies in complex peptide syntheses, such as those required for melanotropin and CCK peptide analogues [4], minimizing side reactions and maximizing final product purity.
Reliable Activating Agent for Phosphotriester Oligonucleotide Synthesis
In the phosphotriester approach to oligonucleotide synthesis, researchers seeking a balanced activating agent should consider 2-mesitylenesulfonyl chloride. While more powerful agents like nitrobenzenesulfonyl chlorides exist, their use is associated with problematic by-product formation that lowers isolated yields [5]. MSCl provides a reliable alternative, offering sufficient activation for efficient coupling without the complicating side reactions, thereby streamlining the synthesis of oligonucleotide sequences.
Application
Selection Property
Validation Focus
Cyclodextrin functionalization studies
Steric-control primary-OH selectivity
Regioselectivity and isomer distribution verification
Peptide Trp/Arg protection strategy
Orthogonal Mts stability under acidic and basic sequences
Deprotection condition compatibility with target sequence
Phosphotriester oligonucleotide synthesis
Activation-reactivity balance vs. by-product risk
Coupling efficiency and isolated yield assessment
[1] Tsujihara K. et al. The Highly Selective Sulfonylation of Cycloheptaamylose and Syntheses of Its Pure Amino Derivatives. Bull. Chem. Soc. Jpn. 1977, 50(6), 1567-1571. View Source
[2] Fujita K. et al. Regioselectivity in the formation of di- and tri-6-O-mesitylenesulfonates of α-cyclodextrin. Carbohydr. Res. 2014. View Source
[3] Fujii N. et al. Studies on Peptides. CXXI. Nin-Mesitylenesulfonyl-tryptophan, a New Derivative for Peptide Synthesis. Chem. Pharm. Bull. 1984, 32(7), 2660-2665. View Source
[4] Haskell-Luevano C. et al. Facile removal of the N-indole-mesitylenesulfonyl protecting group using HF cleavage conditions. 1993. View Source
[5] Reese C.B. et al. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. J. Chem. Soc., Perkin Trans. 1, 1993, 2291-2301. View Source
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